
(1,2,3-13C3)丙烯酸
概述
描述
(1,2,3-13C3)Prop-2-enoic acid: Acrylic acid-13C3 , is a compound with the molecular formula C3H4O2 . This compound is a labeled form of prop-2-enoic acid, where the carbon atoms are isotopically enriched with carbon-13. It is a clear, colorless liquid with a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform.
科学研究应用
Chemistry: (1,2,3-13C3)Prop-2-enoic acid is used as a precursor in the synthesis of various polymers and copolymers. It is also used in the study of reaction mechanisms and kinetics due to its isotopic labeling.
Biology: In biological research, it is used to trace metabolic pathways and study enzyme-catalyzed reactions involving carboxylic acids.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, it is used in the production of superabsorbent polymers, adhesives, and coatings .
作用机制
Target of Action
Similar compounds are known to interact with various enzymes and proteins within the body .
Mode of Action
It’s known that acrylic acid and its derivatives can participate in various biochemical reactions, including hydrogenolysis and dehydrohalogenation .
Biochemical Pathways
It’s known that acrylic acid and its derivatives can influence amino acid and short-chain fatty acid metabolism pathways .
Pharmacokinetics
It’s known that similar compounds can be metabolized in the body and excreted through various routes .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular levels, including influencing enzyme activity and metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acrylic acid-13C3. Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity .
生化分析
Biochemical Properties
A study has identified at least five 13C-enriched metabolites of Acrylic Acid-13C3 in rat urine . These metabolites include 3-hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine, and N-acetyl-S-(2-carboxyethyl)cysteine-S-oxide . These interactions suggest that Acrylic Acid-13C3 may play a role in various biochemical reactions involving these metabolites.
Cellular Effects
The cellular effects of Acrylic Acid-13C3 are currently unknown due to the lack of specific research in this area. Given its structural similarity to acrylic acid, it may influence cell function in a similar manner. Acrylic acid is known to interact with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to acrylic acid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
It is known that the compound is used in tracer studies, suggesting that it is well-tolerated at low doses
Metabolic Pathways
Acrylic Acid-13C3 is involved in various metabolic pathways. A study has identified at least five 13C-enriched metabolites of Acrylic Acid-13C3 in rat urine . These metabolites suggest that Acrylic Acid-13C3 may interact with various enzymes or cofactors in these metabolic pathways .
Transport and Distribution
Given its structural similarity to acrylic acid, it may be transported and distributed in a similar manner .
Subcellular Localization
Based on its structural similarity to acrylic acid, it may be localized in similar compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: (1,2,3-13C3)Prop-2-enoic acid can be synthesized through the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of (1,2,3-13C3)Prop-2-enoic acid follows similar methods to those used for acrylic acid. The process involves the catalytic oxidation of propylene in the presence of oxygen. This method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: (1,2,3-13C3)Prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propionic acid.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Various reagents can be used depending on the desired product, including halogens and nucleophiles.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Propionic acid.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Prop-2-enoic acid (Acrylic acid): The non-labeled form of (1,2,3-13C3)Prop-2-enoic acid.
Methacrylic acid: Similar in structure but with a methyl group attached to the alpha carbon.
Crotonic acid: Similar in structure but with a trans double bond.
Uniqueness: (1,2,3-13C3)Prop-2-enoic acid is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. This makes it a valuable tool in scientific research, particularly in the fields of chemistry and biology.
属性
IUPAC Name |
(1,2,3-13C3)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=[13CH][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584344 | |
| Record name | (~13~C_3_)Prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.041 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202326-54-3 | |
| Record name | (~13~C_3_)Prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202326-54-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

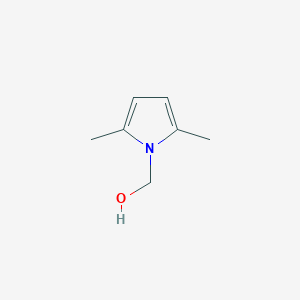
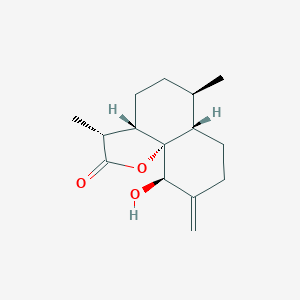
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)


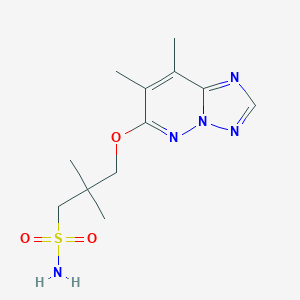


![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)
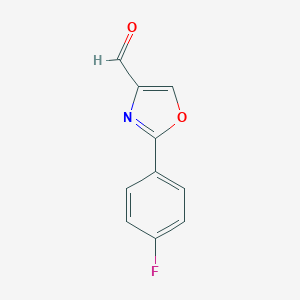
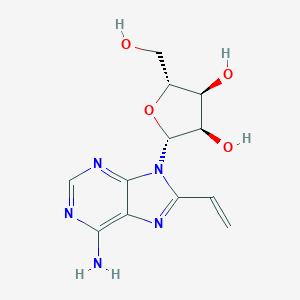

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
